molecular formula C10H8BrNO3 B1601206 4-Bromo-5-methoxy-1H-indole-2-carboxylic acid CAS No. 92622-97-4

4-Bromo-5-methoxy-1H-indole-2-carboxylic acid

Cat. No.: B1601206
CAS No.: 92622-97-4
M. Wt: 270.08 g/mol
InChI Key: KETOXWNTPOPCTC-UHFFFAOYSA-N
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Description

4-Bromo-5-methoxy-1H-indole-2-carboxylic acid (CAS 92622-97-4) is a high-purity brominated indole derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound features the indole scaffold, a privileged structure in drug discovery known for its diverse biological potential . With a molecular formula of C 10 H 8 BrNO 3 and a molecular weight of 270.08 g/mol , it serves as a versatile synthetic intermediate, particularly for the development of novel therapeutic agents. The specific bromo and methoxy substitutions on the indole core make this compound a valuable building block for creating targeted molecules. Indole derivatives have been extensively researched for a wide spectrum of biological activities, including antiviral, anticancer, anti-inflammatory, and antimicrobial applications . Researchers can utilize this intermediate to explore structure-activity relationships or to synthesize more complex molecules for biological screening. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. It should be handled by qualified professionals in a controlled laboratory setting.

Properties

IUPAC Name

4-bromo-5-methoxy-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c1-15-8-3-2-6-5(9(8)11)4-7(12-6)10(13)14/h2-4,12H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETOXWNTPOPCTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)NC(=C2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90538105
Record name 4-Bromo-5-methoxy-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92622-97-4
Record name 4-Bromo-5-methoxy-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The predominant synthetic approach to 4-Bromo-5-methoxy-1H-indole-2-carboxylic acid involves the bromination of 5-methoxy-1H-indole-2-carboxylic acid using electrophilic brominating agents under controlled conditions.

  • Bromination Step :

    • Reagent: N-bromosuccinimide (NBS) is commonly employed as a selective brominating agent.
    • Catalyst: Often a radical initiator or mild acid catalyst is used to facilitate bromination at the 4-position of the indole ring.
    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or polyethylene glycol (PEG-400) enhance solubility and reaction efficiency.
    • Temperature: Typically reflux conditions around 90°C are maintained to ensure complete reaction and intermediate stability.
    • Outcome: Selective substitution at the 4-position yields this compound with high regioselectivity.
  • Methoxylation and Carboxylation :

    • The methoxy group at the 5-position is usually introduced prior to bromination, often via methylation of the corresponding hydroxyindole precursor using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.
    • The carboxylic acid group at the 2-position is introduced either by direct carboxylation or via oxidation of an aldehyde intermediate (formyl group) using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
  • Industrial Scale Synthesis :

    • Large-scale production employs continuous flow reactors to maintain reaction consistency, control exothermic bromination, and optimize yield and purity.
    • Purification is typically achieved by recrystallization from ethanol/water mixtures, avoiding chromatographic techniques which are less practical at scale.

Retrosynthesis and Alternative Methods

Two main retrosynthetic strategies have been reported:

  • Hemetsberger Indole Synthesis Route :

    • Involves condensation of substituted benzaldehydes with ethyl azidoacetate under strong base conditions (e.g., sodium ethoxide) to form alkenyl azides.
    • Thermal cyclization at elevated temperatures (~180°C) yields 4-bromoindole derivatives, which can be further functionalized to introduce methoxy and carboxylic acid groups.
    • Yields vary from 30% to 93% depending on substituents and reaction conditions.
  • Fischer Indole Synthesis Route :

    • Utilizes hydrazine derivatives and ketones/aldehydes to form indole cores, followed by selective bromination and methoxylation steps.
    • This method is particularly useful for specific substitution patterns and can be adapted for the preparation of 4-bromo-5-methoxy derivatives.

Reaction Optimization and Parameters

Parameter Details
Brominating Agent N-bromosuccinimide (NBS)
Catalyst Radical initiators or mild acids (e.g., CuI for coupling)
Solvent DMF, PEG-400, or EtOAc
Temperature Reflux (~90°C)
Reaction Time 3–5 hours depending on scale and conditions
Workup Extraction with dichloromethane, drying over MgSO4, evaporation
Purification Recrystallization (EtOH/H2O) preferred over chromatography

Analytical Techniques for Purity and Structure Confirmation

  • Thin Layer Chromatography (TLC) :

    • Rf ~0.30 in 70:30 ethyl acetate/hexane solvent system used to monitor reaction progress.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ^1H NMR confirms the presence and position of methoxy protons (~δ 3.8 ppm, singlet) and aromatic protons affected by bromine substitution (deshielding effects).
    • Splitting patterns and integration ratios provide evidence of substitution patterns.
  • Mass Spectrometry (MS) :

    • High-resolution mass spectrometry (HRMS) confirms molecular ion peaks consistent with the molecular formula C10H8BrNO3 (Molecular weight: 270.08 g/mol).
    • Isotopic patterns characteristic of bromine (1:1 ratio of ^79Br and ^81Br isotopes) are diagnostic.
  • Melting Point Determination :

    • Thermal stability and purity are assessed; brominated indoles typically have melting points above 200°C.

Summary Table of Preparation Methods

Step Method/Condition Key Reagents/Notes Yield Range (%) Reference
Methoxylation Methylation of hydroxyindole precursor Dimethyl sulfate or methyl iodide, base High
Bromination Electrophilic bromination N-bromosuccinimide (NBS), DMF, reflux 70–90
Carboxylation Oxidation or direct carboxylation KMnO4, CrO3, or acidic conditions Moderate to high
Hemetsberger Synthesis Condensation + thermal cyclization Sodium ethoxide, substituted benzaldehydes 30–93
Fischer Indole Synthesis Hydrazine + ketone/aldehyde Followed by bromination and methoxylation Variable

Challenges and Considerations in Synthesis

  • Selectivity : Controlling regioselectivity in bromination is critical to avoid polybrominated byproducts.
  • Reaction Exothermicity : Bromination steps are exothermic; slow addition and cooling are necessary to prevent decomposition.
  • Purification : Flash chromatography is effective at small scale but impractical industrially; recrystallization is preferred.
  • Solubility : The compound is sparingly soluble in non-polar solvents but dissolves well in polar aprotic solvents, influencing solvent choice for reactions.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-methoxy-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the indole ring to its corresponding carboxylic acid derivatives.

  • Reduction: Reduction reactions can reduce the bromine atom, leading to the formation of different derivatives.

  • Substitution: Substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include various indole derivatives with different functional groups, which can be further utilized in research and industrial applications.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
4-Bromo-5-methoxy-1H-indole-2-carboxylic acid serves as a crucial intermediate in organic synthesis. Its bromine atom enhances its reactivity, making it suitable for the synthesis of more complex chemical entities. This compound is often utilized in the preparation of various indole derivatives through reactions such as oxidation, reduction, and substitution.

Common Reactions

  • Oxidation: Converts the indole ring to carboxylic acid derivatives.
  • Reduction: Can lead to the formation of different derivatives by reducing the bromine atom.
  • Substitution: Allows for the introduction of other functional groups.

Biological Applications

Antiviral Activity
Research has demonstrated that this compound exhibits significant antiviral properties, particularly against HIV. It acts as an inhibitor of HIV integrase, an enzyme critical for viral replication. In one study, the compound showed an IC50 value of approximately 32.37 µM, indicating its potential as a scaffold for developing new antiviral drugs targeting HIV integrase .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Studies indicate that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents .

Anticancer Potential
Indole derivatives are well-known for their anticancer activities. This specific compound has been studied for its ability to modulate biological pathways involved in cancer progression, suggesting its potential application in cancer therapeutics .

Industrial Applications

Dyes and Pigments Production
In industry, this compound is utilized in producing dyes and pigments due to its unique structural properties. The presence of both bromine and methoxy groups allows for the creation of materials with specific characteristics .

Case Study 1: Antiviral Efficacy

In a study focused on optimizing indole derivatives for antiviral activity, researchers synthesized various substituted derivatives based on the indole scaffold. The results indicated that certain modifications significantly enhanced antiviral efficacy, with some derivatives exhibiting improved IC50 values compared to the parent compound .

Case Study 2: Antimicrobial Assessment

Another research effort assessed the antimicrobial properties of this compound against several bacterial strains. The findings revealed notable inhibition rates, suggesting its potential application in developing new antimicrobial agents .

Mechanism of Action

The mechanism by which 4-Bromo-5-methoxy-1H-indole-2-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound's indole core can bind to various biological targets, leading to the modulation of specific pathways. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 4-bromo-5-methoxy-1H-indole-2-carboxylic acid with structurally related indole derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (¹H-NMR, MS) Synthesis Method Reference
This compound Br (C4), OCH₃ (C5), COOH (C2) C₁₀H₇BrNO₃ 268.08 261 (dec.) m/z 268/270 [M-H]⁻; δ 3.89 (OCH₃) Hydrolysis of ethyl ester with NaOH
5-Bromo-1-methyl-1H-indole-2-carboxylic acid Br (C5), CH₃ (N1), COOH (C2) C₁₀H₈BrNO₂ 254.08 N/A m/z 252.9738 (Monoisotopic) N/A
4-Bromo-1-methyl-1H-indole-2-carboxylic acid Br (C4), CH₃ (N1), COOH (C2) C₁₀H₈BrNO₂ 254.08 N/A SMILES: CN1C2=C(C=C1C(=O)O)C(=CC=C2)Br N/A
5-Bromo-7-chloro-1H-indole-2-carboxylic acid Br (C5), Cl (C7), COOH (C2) C₉H₅BrClNO₂ 274.50 N/A Purity: 95% (HPLC) N/A
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide F (C5), CONHAr (C2) C₂₂H₁₆FN₂O₂ 359.12 249–250 δ 12.33 (NHCO); m/z 359.12 [M+H]⁺ Amide coupling with NaOEt/DMSO

Key Observations:

Substituent Effects on Reactivity: Bromine at position 4 (as in the target compound) directs electrophilic substitutions to position 6 or 7 due to its electron-withdrawing nature, whereas methoxy at position 5 (electron-donating) activates the indole ring for further functionalization .

Synthetic Accessibility :

  • The target compound is synthesized via straightforward hydrolysis, while carboxamide derivatives (e.g., ) require amide coupling under harsh conditions (reflux in DMSO/NaOEt) .

Biological Relevance :

  • Indole-2-carboxylic acid derivatives are explored as kinase inhibitors and antioxidants. For instance, bromo and methoxy substitutions may enhance binding to hydrophobic enzyme pockets .

Spectroscopic Differentiation :

  • ¹H-NMR signals for the methoxy group (δ ~3.89) and aromatic protons (δ 7.06–7.40) are distinctive for the target compound, whereas fluorinated analogs (e.g., ) show downfield shifts for H-3 indole (δ ~8.0) .

Biological Activity

4-Bromo-5-methoxy-1H-indole-2-carboxylic acid is a brominated derivative of indole, notable for its diverse biological activities. The compound features a bromine atom at the fourth position and a methoxy group at the fifth position of the indole ring, along with a carboxylic acid functional group at the second position. Its molecular formula is C10H8BrNO3C_{10}H_{8}BrNO_{3} with a molecular weight of approximately 270.08 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development in antimicrobial therapies.

Antiviral Activity

The compound has also been evaluated for its antiviral properties, particularly against HIV. It has been identified as an inhibitor of HIV integrase, which plays a critical role in the viral life cycle. The indole nucleus of this compound interacts with key metal ions in the active site of integrase, demonstrating an IC50 value of approximately 32.37 µM . Further optimization of derivatives has shown improved inhibitory effects, indicating its potential as a scaffold for developing integrase inhibitors .

Anticancer Potential

Indole derivatives, including this compound, have been studied for their anticancer activities. The compound's ability to modulate specific biological pathways makes it a promising candidate for cancer therapeutics.

The biological activity of this compound is attributed to its interaction with various molecular targets such as enzymes and receptors. Its indole core allows it to bind effectively to these targets, leading to modulation of critical cellular pathways involved in disease processes.

Interaction Studies

Interaction studies have focused on the binding affinity of this compound to various biological targets. These studies are essential for understanding its therapeutic potential and possible side effects.

Comparative Analysis

Compound NameSimilarity IndexUnique Features
6-Bromo-1H-indole-2-carboxylic acid0.95Bromine at the sixth position
5-Bromo-1H-indole-2-carboxylic acid0.94Bromine at the fifth position
3-Bromoindole-2-carboxylic Acid0.91Bromine at the third position
5-Bromo-3-methyl-1H-indole-2-carboxylic acid0.91Methyl group addition
Ethyl 4-bromo-1H-indole-2-carboxylate0.89Ethyl ester derivative

This table illustrates how structural variations among similar compounds can significantly influence their chemical behavior and biological activity, highlighting the uniqueness of this compound due to its specific substituents.

Study on Antiviral Activity

In a study focused on optimizing indole derivatives for antiviral activity, researchers synthesized various substituted derivatives based on the indole scaffold. The results indicated that certain modifications significantly enhanced antiviral efficacy, with some derivatives showing improved IC50 values compared to the parent compound .

Antimicrobial Efficacy Assessment

Another study assessed the antimicrobial properties of this compound against several bacterial strains. The findings revealed that this compound exhibited notable inhibition rates, suggesting its potential application in developing new antimicrobial agents.

Q & A

Q. Advanced

  • Impurity analysis : By-products from incomplete reactions (e.g., residual starting materials) can be identified via comparative TLC or HPLC. Recrystallization from acetic acid removes polar impurities .
  • Isotopic patterns : HRMS isotopic clusters help distinguish bromine (1:1 79Br^{79}\text{Br}/81Br^{81}\text{Br} ratio) from other halogens .
  • Solvent artifacts : Residual DMF peaks in NMR (δ ~2.7–2.9 ppm) can be eliminated by extended vacuum drying .

How do bromine and methoxy substituents at positions 4 and 5 influence the indole core’s reactivity in further functionalization?

Q. Advanced

  • Electronic effects : Bromine (electron-withdrawing) deactivates the indole ring, directing electrophilic substitutions to the 6-position. Methoxy (electron-donating) enhances nucleophilicity at the 3- and 7-positions .
  • Steric hindrance : The 4-bromo group may hinder reactions at adjacent positions, necessitating bulky catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions .
  • Comparative studies : Analogous compounds (e.g., 5-bromo-7-fluoro-1H-indole-2-carboxylic acid) show reduced solubility in non-polar solvents due to halogen electronegativity, whereas methoxy groups improve solubility in alcohols .

What are the solubility characteristics of this compound, and how do they influence solvent selection for reactions?

Q. Basic

  • The carboxylic acid group confers solubility in polar solvents (e.g., DMSO, aqueous NaOH).
  • Methoxy and bromine substituents reduce solubility in hexane but enhance compatibility with DMF or EtOAc .
  • Practical note : Pre-dissolving in PEG-400/DMF mixtures (2:1 v/v) improves homogeneity in coupling reactions .

How can reaction yields be optimized for intermediates in the synthesis of this compound?

Q. Advanced

  • Catalyst loading : Increasing CuI from 1.0 equiv to 1.2 equiv in click chemistry steps improves yields (e.g., 50% → 65%) .
  • Reaction time : Extending reflux durations (e.g., from 3 to 5 hours) ensures complete cyclization, as monitored by TLC .
  • Workup protocols : Sequential extraction with EtOAC (3×) minimizes product loss during aqueous workups .

What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Q. Advanced

  • Exothermic reactions : Bromination steps require controlled addition rates and cooling to prevent decomposition.
  • Purification : Flash chromatography becomes impractical at scale; switching to recrystallization (e.g., from EtOH/H₂O) improves efficiency .
  • Cost : Replacing expensive reagents (e.g., Pd catalysts) with Cu-mediated systems reduces expenses without compromising yield .

How does this compound compare structurally and functionally to other brominated indole derivatives?

Q. Advanced

  • Activity : The 5-methoxy group enhances hydrogen-bonding capacity compared to 5-fluoro analogs, potentially improving receptor binding in biological studies .
  • Stability : Bromine at the 4-position increases thermal stability (mp > 200°C) relative to non-halogenated indoles .
  • Derivatization potential : The carboxylic acid at C-2 allows esterification or amidation for prodrug development .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-5-methoxy-1H-indole-2-carboxylic acid
Reactant of Route 2
4-Bromo-5-methoxy-1H-indole-2-carboxylic acid

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